molecular formula C11H13ClO2 B14695730 Phenethyl 2-chloropropanoate CAS No. 32364-83-3

Phenethyl 2-chloropropanoate

Cat. No.: B14695730
CAS No.: 32364-83-3
M. Wt: 212.67 g/mol
InChI Key: VUWUBXYOZDGBLF-UHFFFAOYSA-N
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Description

Phenethyl 2-chloropropanoate is an organic compound with the molecular formula C11H13ClO2 It is an ester derived from phenethyl alcohol and 2-chloropropanoic acid

Preparation Methods

Synthetic Routes and Reaction Conditions

Phenethyl 2-chloropropanoate can be synthesized through the esterification reaction between phenethyl alcohol and 2-chloropropanoic acid. The reaction typically involves the use of a dehydrating agent such as sulfuric acid or a catalyst like p-toluenesulfonic acid to facilitate the esterification process. The reaction is carried out under reflux conditions to ensure complete conversion of the reactants to the desired ester.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow reactors to optimize the reaction conditions and increase yield. The use of advanced purification techniques such as distillation and recrystallization ensures the production of high-purity this compound suitable for various applications.

Chemical Reactions Analysis

Types of Reactions

Phenethyl 2-chloropropanoate undergoes several types of chemical reactions, including:

    Nucleophilic Substitution: The chlorine atom in the 2-chloropropanoate moiety can be substituted by nucleophiles such as hydroxide ions, amines, or thiols.

    Hydrolysis: The ester bond can be hydrolyzed in the presence of acids or bases to yield phenethyl alcohol and 2-chloropropanoic acid.

    Reduction: The ester can be reduced to the corresponding alcohol using reducing agents like lithium aluminum hydride (LiAlH4).

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents such as sodium hydroxide (NaOH) or ammonia (NH3) under mild conditions.

    Hydrolysis: Acidic or basic conditions using hydrochloric acid (HCl) or sodium hydroxide (NaOH).

    Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.

Major Products Formed

    Nucleophilic Substitution: Substituted phenethyl derivatives.

    Hydrolysis: Phenethyl alcohol and 2-chloropropanoic acid.

    Reduction: Phenethyl alcohol.

Scientific Research Applications

Phenethyl 2-chloropropanoate has several applications in scientific research:

    Organic Synthesis: Used as an intermediate in the synthesis of various organic compounds.

    Pharmaceuticals: Potential use in the development of new drugs and therapeutic agents.

    Biological Studies: Investigated for its effects on biological systems and potential as a biochemical tool.

    Industrial Applications: Used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of phenethyl 2-chloropropanoate involves its interaction with specific molecular targets and pathways. The ester bond can be hydrolyzed by esterases, releasing phenethyl alcohol and 2-chloropropanoic acid, which may exert biological effects through various pathways. The phenethyl moiety can interact with receptors or enzymes, modulating their activity and leading to specific physiological responses.

Comparison with Similar Compounds

Phenethyl 2-chloropropanoate can be compared with other similar compounds such as:

    Phenethyl Acetate: An ester with a similar structure but different acyl group, used in fragrances and flavorings.

    Phenethyl Benzoate: Another ester with a benzoate group, used in cosmetics and pharmaceuticals.

    Phenethyl Propanoate: An ester with a propanoate group, used in organic synthesis.

Properties

CAS No.

32364-83-3

Molecular Formula

C11H13ClO2

Molecular Weight

212.67 g/mol

IUPAC Name

2-phenylethyl 2-chloropropanoate

InChI

InChI=1S/C11H13ClO2/c1-9(12)11(13)14-8-7-10-5-3-2-4-6-10/h2-6,9H,7-8H2,1H3

InChI Key

VUWUBXYOZDGBLF-UHFFFAOYSA-N

Canonical SMILES

CC(C(=O)OCCC1=CC=CC=C1)Cl

Origin of Product

United States

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